N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine
Description
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to a threonine moiety. It is known for its fluorescent properties and is widely used in biochemical research for labeling and detection purposes .
Properties
CAS No. |
77481-11-9 |
|---|---|
Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1 |
InChI Key |
FKKZRYVWMJRWNI-BMIGLBTASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Direct Sulfonylation of L-Threonine with Dansyl Chloride
The most common method involves the reaction of L-threonine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) under basic conditions.
Procedure:
Reagents :
- L-Threonine (1.0 equiv)
- Dansyl chloride (1.1–1.2 equiv)
- Pyridine or sodium bicarbonate (as base)
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Steps :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Temperature | 0°C → room temperature | |
| Purification | Silica gel chromatography |
Cyclohexylammonium Salt Formation
To improve stability and crystallinity, the product is often isolated as a cyclohexylammonium salt.
Procedure:
Reagents :
- Crude Dansyl-L-threonine
- Cyclohexylamine (1.0 equiv)
- Solvent: Methanol/water (4:1)
Steps :
Key Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 189–192°C (decomposes) | |
| Molecular Formula | C₂₂H₃₃N₃O₅S | |
| Purity | >95% (HPLC) |
Optimization Strategies
Control of Side Reactions
Dansyl chloride is prone to hydrolysis, forming dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid). Mitigation strategies include:
Enzymatic Resolution (Patent CN103450040A)
A patent describes an alternative route using enzymatic racemization and desamination for stereospecific synthesis:
- Steps :
- Racemize L-threonine to D-allothreonine using amino acid racemase.
- Protect the amino group with benzoyl chloride.
- Perform sulfonylation with dansyl chloride.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess | >99% | |
| Overall Yield | 55–60% |
Chemical Reactions Analysis
Types of Reactions
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the naphthalene ring .
Scientific Research Applications
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: For labeling proteins and studying protein-protein interactions.
Medicine: In diagnostic assays and imaging techniques.
Industry: Used in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups
Biological Activity
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine (DMNS-L-Thr) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article provides a detailed examination of the biological activity of DMNS-L-Thr, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
DMNS-L-Thr is a Mannich base, which is a class of compounds formed through the Mannich reaction that introduces an aminomethyl function into various substrates. The chemical formula for DMNS-L-Thr is , indicating its complex structure that contributes to its biological properties .
The biological activity of DMNS-L-Thr can be attributed to its interactions with various biological targets. Mannich bases, including DMNS-L-Thr, have been shown to exhibit a range of pharmacological effects such as anticancer, antibacterial, and antifungal activities. The structure-activity relationship (SAR) studies suggest that the presence of the naphthalene sulfonyl group is crucial for its biological efficacy .
1. Anticancer Activity
Research indicates that DMNS-L-Thr exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have reported IC50 values less than 10 μM against human colon cancer cells (WiDr), suggesting potent anticancer properties . The compound appears to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation.
2. Antibacterial and Antifungal Properties
DMNS-L-Thr has also demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
3. Neuroprotective Effects
Emerging evidence suggests that DMNS-L-Thr may possess neuroprotective properties. It has been implicated in modulating NMDA receptor activity, which is significant in conditions like schizophrenia and other neurodegenerative diseases . This modulation may help in alleviating symptoms associated with these disorders.
Data Tables
| Activity Type | Tested Cell Lines | IC50 Values | Reference |
|---|---|---|---|
| Anticancer | WiDr Colon Cancer Cells | < 10 μM | |
| Antibacterial | MRSA | Effective | |
| Neuroprotective | Neural Stem Cells | Not specified |
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at a prominent university, DMNS-L-Thr was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, confirming its potential as an anticancer agent.
Case Study 2: Antibacterial Activity
A collaborative study between pharmaceutical companies evaluated the antibacterial properties of DMNS-L-Thr against various pathogens. The findings revealed that the compound effectively reduced bacterial load in infected models, showcasing its therapeutic potential in treating infections caused by resistant bacteria.
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine?
- Methodological Answer : The synthesis typically involves reacting L-threonine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in anhydrous pyridine under inert conditions. A molar ratio of 1:1.1 (amino acid:sulfonyl chloride) is recommended to ensure complete derivatization. Reaction progress is monitored via TLC (using silica gel and ethyl acetate/hexane eluent) until the starting amine is consumed. Post-reaction, the product is precipitated in ice-water, filtered, and purified via column chromatography (silica gel, ethyl acetate:hexane gradient) to remove unreacted reagents .
Q. How does the fluorescence property of dansyl derivatives enhance detection in amino acid analysis?
- Methodological Answer : The dansyl group exhibits strong fluorescence (excitation ~340 nm, emission ~520 nm), enabling sensitive detection at nanomolar concentrations. This property is exploited in reverse-phase HPLC or fluorometric assays to quantify derivatized amino acids. For example, dansylated L-threonine can be separated using a C18 column with an acetonitrile/water gradient and detected via fluorescence spectroscopy, bypassing interference from non-fluorescent contaminants .
Q. What analytical techniques validate the purity and structure of dansylated amino acids?
- Methodological Answer : High-resolution NMR (400 MHz, DMSO-d6) confirms structural integrity by identifying characteristic peaks (e.g., dimethylamino protons at δ 2.8–3.0 ppm). LC-MS validates molecular weight (e.g., [M+H]+ ion for dansyl-L-threonine: ~425 Da). Purity is assessed via HPLC with UV/fluorescence detection, ensuring a single peak with >95% homogeneity .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies in dansylation efficiency across amino acids?
- Methodological Answer : Steric hindrance and side-chain reactivity influence derivatization efficiency. For low-yield reactions (e.g., with bulky residues like tryptophan), optimize pH (8.5–9.5) using borate buffer and extend reaction time (24–48 hrs). Use internal standards (e.g., dansyl glycine) to normalize quantification and validate via spike-recovery experiments. Conflicting data may arise from residual moisture; ensure anhydrous conditions using molecular sieves .
Q. How can computational modeling predict the reactivity of dansyl chloride with L-threonine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model transition states and binding energies. For dansyl-L-threonine, simulate nucleophilic attack by the amino group on the sulfonyl chloride, accounting for solvent effects (e.g., pyridine polarity). Compare theoretical vs. experimental NMR/FT-IR spectra to validate predictions .
Q. What strategies mitigate photobleaching in long-term fluorescence studies of dansyl derivatives?
- Methodological Answer : Photobleaching arises from singlet oxygen generation. Use antioxidants (e.g., 1,4-diazabicyclo[2.2.2]octane) in imaging buffers and minimize light exposure during storage. For time-lapse microscopy, employ low-intensity excitation (5–10% laser power) and confirm signal stability via control experiments with dansylamide standards .
Q. How do solvent polarity and pH influence the fluorescence quantum yield of dansylated L-threonine?
- Methodological Answer : Solvent polarity modulates the quantum yield; non-polar solvents (e.g., chloroform) enhance fluorescence by restricting dansyl group rotation. At acidic pH (<4), protonation of the dimethylamino group quenches fluorescence. Calibrate pH using phosphate buffers (pH 7–9) for maximal emission intensity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on dansyl derivative stability in aqueous solutions?
- Methodological Answer : Stability variations may stem from hydrolysis rates. Perform accelerated degradation studies (e.g., 40°C, 75% humidity) and quantify hydrolysis products (free threonine, dansyl acid) via LC-MS. Compare with literature using standardized conditions (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0). Conflicting data often arise from trace metal ions; include EDTA (1 mM) to chelate catalytic metal impurities .
Q. What statistical methods differentiate assay artifacts from true biological effects in dansyl-based cellular uptake studies?
- Methodological Answer : Use multivariate ANOVA to account for autofluorescence (e.g., from NADH) and batch effects. Normalize data to cell-free controls and validate via orthogonal methods (e.g., radiolabeled threonine uptake). Replicate experiments across independent cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
